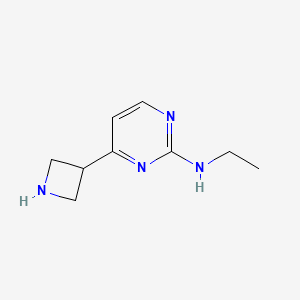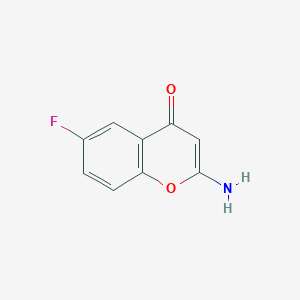
5-Chloro-2,3-dihydro-1H-inden-1-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3-dihydro-1H-inden-1-one oxime is an organic compound with a unique structure that includes a chloro-substituted indanone core and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Chloro-2,3-dihydro-1H-inden-1-one oxime can be synthesized from 5-Chloro-2,3-dihydro-1H-inden-1-one. The synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminium chloride and sulfuric acid . The optimized reaction conditions include a drop temperature of 5°C, a drop time of 2 hours, and a reaction temperature of 60°C for 3 hours . The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,3-dihydro-1H-inden-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitrile oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted indanone derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2,3-dihydro-1H-inden-1-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the chloro-substituted indanone core can interact with biological receptors, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-one: The parent compound without the oxime group.
2,3-Dihydro-1H-inden-1-one: Lacks the chloro and oxime groups.
5-Bromo-2,3-dihydro-1H-inden-1-one oxime: Similar structure with a bromo substituent instead of chloro.
Uniqueness
5-Chloro-2,3-dihydro-1H-inden-1-one oxime is unique due to the presence of both the chloro and oxime groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8ClNO |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
(NZ)-N-(5-chloro-2,3-dihydroinden-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,12H,1,4H2/b11-9- |
Clave InChI |
UQTIJEKCRQCDEK-LUAWRHEFSA-N |
SMILES isomérico |
C1C/C(=N/O)/C2=C1C=C(C=C2)Cl |
SMILES canónico |
C1CC(=NO)C2=C1C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)





![4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11911568.png)
![8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11911571.png)





![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B11911618.png)
